Methyl 3-bromoindole-4-carboxylate
Overview
Description
Methyl 3-bromoindole-4-carboxylate is a brominated derivative of indole-4-carboxylate. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indole-4-carboxylate as the starting material.
Bromination: The indole ring undergoes bromination at the 3-position. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric bromide (FeBr3).
Methylation: The carboxylate group is then methylated using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different structural isomers.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-4-carboxylic acid derivatives.
Reduction Products: 3-bromoindole-4-carboxylate derivatives with reduced bromine content.
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 3-bromoindole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound is used in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-bromoindole-4-carboxylate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Indole-3-carboxylate: A closely related compound without the bromine atom.
Methyl 3-iodoindole-4-carboxylate: Similar structure with iodine instead of bromine.
Methyl 3-chloroindole-4-carboxylate: Another halogenated derivative with chlorine.
Uniqueness: Methyl 3-bromoindole-4-carboxylate is unique due to its bromine atom, which imparts different chemical reactivity and biological properties compared to its iodine or chlorine counterparts. This makes it a valuable compound for specific applications where bromination is advantageous.
Properties
IUPAC Name |
methyl 3-bromo-1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)6-3-2-4-8-9(6)7(11)5-12-8/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYKESDETFBOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677963 | |
Record name | Methyl 3-bromo-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-60-4 | |
Record name | Methyl 3-bromo-1H-indole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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